molecular formula C22H33FN4O5S B2802326 N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 898426-20-5

N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2802326
CAS No.: 898426-20-5
M. Wt: 484.59
InChI Key: WUVMKRDKTNUIMI-UHFFFAOYSA-N
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Description

N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a high-purity chemical compound offered for research purposes. This complex molecule features a piperidine ring core, which is substituted at the nitrogen atom with a 4-fluoro-3-methylbenzenesulfonyl group . The structure is further elaborated with an ethanediamide (oxalamide) linker that connects the piperidine scaffold to a 2-(morpholin-4-yl)ethyl moiety . The presence of both the sulfonamide and the morpholine group is a common motif in medicinal chemistry, often associated with the modulation of biological activity and physicochemical properties. The exact mechanism of action and specific research applications for this compound are areas of active investigation, but its sophisticated design makes it a valuable tool for researchers exploring novel chemical probes in areas such as enzyme inhibition or receptor-ligand interactions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-morpholin-4-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33FN4O5S/c1-17-16-19(5-6-20(17)23)33(30,31)27-10-3-2-4-18(27)7-8-24-21(28)22(29)25-9-11-26-12-14-32-15-13-26/h5-6,16,18H,2-4,7-15H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVMKRDKTNUIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCN3CCOCC3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-fluoro-3-methylbenzenesulfonyl chloride, which is then reacted with piperidine to form a sulfonamide intermediate. This intermediate is further reacted with oxalyl chloride and morpholine to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: The aromatic fluorine can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethanediamide Derivatives

  • N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide ():
    • Key differences :
  • Replaces the sulfonyl group with a methylsulfanyl benzyl substituent, reducing polarity.
  • Uses a trifluoromethoxy phenyl group instead of morpholine. The methylsulfanyl group may confer weaker hydrogen-bonding capacity than the sulfonyl group .

Piperidine-Based Amides

  • N-Phenyl-N-(piperidin-4-yl)propionamide derivatives ():
    • Key differences :
  • Feature a propionamide linkage instead of ethanediamide.
  • Lack sulfonyl or morpholine substituents.
    • Impact : The single amide bond simplifies synthesis but reduces conformational rigidity. These compounds may exhibit lower target specificity compared to the ethanediamide scaffold .

Fentanyl Analogues ():

  • Beta-Hydroxythiofentanyl and Carfentanil :
    • Key differences :
  • Piperidine linked to phenethyl or cyclopropane groups.
  • Designed for opioid receptor binding. Impact: While the target compound shares a piperidine core, its sulfonyl and morpholine groups likely redirect activity away from opioid receptors. The ethanediamide backbone may favor interactions with non-opioid targets (e.g., enzymes) .

Structural and Functional Analysis

Electronic and Steric Effects

  • Sulfonyl vs. Methylsulfanyl : The target’s 4-fluoro-3-methylbenzenesulfonyl group is electron-withdrawing, enhancing stability and polar interactions. In contrast, methylsulfanyl () is electron-donating, reducing polarity .
  • Morpholine vs. Trifluoromethoxy : Morpholine’s oxygen atom improves solubility, while trifluoromethoxy () increases hydrophobicity and metabolic resistance .

Data Table: Comparative Overview of Similar Compounds

Compound Name / Feature Substituents / Key Groups Molecular Weight (g/mol) Notable Properties Reference
Target Compound 4-Fluoro-3-methylbenzenesulfonyl, morpholine ~550 (estimated) High polarity, potential enzyme inhibition
N-({1-[2-(Methylsulfanyl)...} Methylsulfanyl, trifluoromethoxy ~480 (estimated) Lipophilic, CNS-penetrant candidate
N-Phenyl-N-(piperidin-4-yl)propionamide Propionamide, aryl groups ~300–400 Simplified synthesis, opioid-like
Beta-Hydroxythiofentanyl Thiophene, hydroxyethyl 358.50 Opioid receptor agonist

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation of the piperidine core, coupling with morpholine-ethylamine, and ethanediamide formation. Key optimization strategies include:
  • Reagent Selection : Use coupling agents like EDC/HATU for amide bond formation to reduce side products .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency at controlled temperatures (0–25°C) .
  • Purification : Employ column chromatography or recrystallization to isolate the final product, monitored by HPLC for purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound and validating its structure?

  • Methodological Answer :
  • NMR Spectroscopy : 1H/13C NMR confirms functional groups (e.g., sulfonyl, morpholine) and spatial arrangement .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Assesses purity (>98%) and identifies residual solvents or by-products .

Q. Which structural features of this compound are hypothesized to influence its biological activity?

  • Methodological Answer :
  • Sulfonyl Group : Enhances binding to enzymatic targets (e.g., proteases) via hydrophobic interactions .
  • Morpholine Ring : Modulates solubility and membrane permeability, critical for cellular uptake .
  • Fluorine Substituent : Increases metabolic stability and target affinity through electronegative effects .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s mechanism of action across different biological assays?

  • Methodological Answer :
  • Integrated Assay Design : Combine in vitro binding assays (e.g., SPR, ITC) with cellular viability assays to distinguish direct target engagement from off-target effects .
  • Kinetic Studies : Use time-resolved enzymatic assays to differentiate competitive vs. allosteric inhibition .
  • Table : Example data integration framework:
Assay TypeTargetObserved IC50Mechanism Hypothesis
SPRProtease X12 nMCompetitive inhibitor
Cell ViabilityCancer Line Y1.2 µMOff-target cytotoxicity

Q. What computational strategies are recommended to model the compound’s interaction with potential biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to predict binding poses with receptors (e.g., GPCRs, kinases) .
  • MD Simulations : Simulate ligand-receptor dynamics over 100+ ns to assess stability of key interactions (e.g., hydrogen bonds with sulfonyl group) .
  • QSAR Modeling : Corrogate substituent effects (e.g., fluorine vs. methyl) on activity using datasets from analogs .

Q. How should researchers design comparative studies to evaluate this compound against structural analogs with modified substituents?

  • Methodological Answer :
  • SAR Table : Compare analogs with systematic substitutions (e.g., morpholine vs. piperazine, fluorine vs. chlorine):
Analog IDR1 (Sulfonyl)R2 (Morpholine)IC50 (Protease X)
14-F-3-MeMorpholine12 nM
24-Cl-3-MePiperazine45 nM
  • In Vivo PK/PD : Test top analogs in rodent models to correlate structural changes with bioavailability and efficacy .

Data Contradiction and Validation

Q. What experimental approaches validate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH Stability Tests : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS over 24 hours .
  • Plasma Stability Assays : Measure half-life in human plasma to predict in vivo durability .

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :
  • Metabolite Profiling : Identify active metabolites via liver microsome assays and compare their activity to the parent compound .
  • Tissue Distribution Studies : Use radiolabeled compound to quantify accumulation in target organs (e.g., brain, liver) .

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